molecular formula C10H10ClFOS B8077912 3-(3-Chloro-5-fluorophenyl)thiolan-3-ol

3-(3-Chloro-5-fluorophenyl)thiolan-3-ol

Cat. No.: B8077912
M. Wt: 232.70 g/mol
InChI Key: RDLLRLMCLKPEJB-UHFFFAOYSA-N
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Description

3-(3-Chloro-5-fluorophenyl)thiolan-3-ol is a sulfur-containing heterocyclic compound featuring a thiolane (tetrahydrothiophene) ring substituted with a hydroxyl group at the 3-position and a 3-chloro-5-fluorophenyl moiety. Its molecular structure combines aromatic halogen substituents (Cl, F) with a polar hydroxyl group and a sulfur atom, conferring unique electronic and steric properties.

Properties

IUPAC Name

3-(3-chloro-5-fluorophenyl)thiolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFOS/c11-8-3-7(4-9(12)5-8)10(13)1-2-14-6-10/h3-5,13H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLLRLMCLKPEJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(C2=CC(=CC(=C2)Cl)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSCC1(C2=CC(=CC(=C2)Cl)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

3-(3-Chloro-5-fluorophenyl)thiolan-3-ol undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(3-Chloro-5-fluorophenyl)thiolan-3-ol has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is used in biological studies to understand its effects on different biological pathways and processes.

    Industry: It is used in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-5-fluorophenyl)thiolan-3-ol involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(3-Chloro-5-fluorophenyl)thiolan-3-ol with structurally or functionally related compounds, focusing on physicochemical properties, synthetic pathways, and commercial availability.

Structural Analogues with Halogenated Aromatic Moieties

Compound Name Core Structure Functional Groups Key Properties/Applications Reference
This compound Thiolane (tetrahydrothiophene) -OH, -S-, 3-Cl-5-F-C₆H₃ Discontinued commercially; potential heterocyclic scaffold
3-(3-Chloro-5-fluorophenyl)benzoic acid (BA-3121) Benzene -COOH, 3-Cl-5-F-C₆H₃ Carboxylic acid derivative; likely used in pharmaceutical synthesis
3-(3-Chloro-5-fluorophenyl)-1-propene Propene chain Double bond, 3-Cl-5-F-C₆H₃ LogP = 3.7; moderate hydrophobicity; CAS 842124-18-9
3-(3-Chloro-5-fluorophenyl)propan-1-one Ketone -CO-, 3-Cl-5-F-C₆H₃ LogP = 4.95; high lipophilicity; agrochemical intermediate potential

Key Observations:

  • Electronic Effects : The 3-chloro-5-fluorophenyl group enhances electron-withdrawing character, influencing reactivity in substitution or coupling reactions.
  • Hydrophilicity : The hydroxyl group in thiolan-3-ol reduces LogP compared to lipophilic ketones (e.g., propan-1-one derivative), enhancing water solubility .

Heterocyclic Analogues

Compound Name Heterocycle Type Functional Groups Synthesis Notes Reference
5-(4-Bromo-thiophen-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol Triazole-thiophene hybrid -SH, Br, -CH₃ Synthesized via InCl₃-catalyzed coupling; discontinued
3-(5-Chloro-2-fluorophenyl)benzoic acid (BA-3119) Benzene -COOH, 5-Cl-2-F-C₆H₃ Positional isomerism alters steric interactions

Key Observations:

  • Steric Effects : Ortho-substituted halogens (e.g., BA-3119) may hinder reactivity compared to meta/para-substituted analogs like the target compound .

Physicochemical Property Comparison

Compound Name Molecular Weight (g/mol) LogP Hydrogen Bond Acceptors Rotatable Bonds Reference
This compound ~216.6 (estimated) ~2.5 (predicted) 2 (-OH, -S-) 2
3-(3-Chloro-5-fluorophenyl)-1-propene 170.61 3.7 1 (F) 2
3-(3-Chloro-5-fluorophenyl)propan-1-one 298.6 (estimated) 4.95 2 (F, CO) 3

Key Observations:

  • The thiolan-3-ol’s hydroxyl group lowers LogP compared to non-polar analogs, favoring solubility in polar solvents.
  • Higher rotatable bonds in propan-1-one derivatives suggest greater conformational flexibility .

Research and Commercial Implications

  • Structural Optimization : Substituting the thiolane ring with triazoles () or benzoic acids () could modulate bioactivity or stability .

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